molecular formula C10H19NO3 B13542331 Tert-butyl 4-amino-3-methyltetrahydrofuran-3-carboxylate

Tert-butyl 4-amino-3-methyltetrahydrofuran-3-carboxylate

Cat. No.: B13542331
M. Wt: 201.26 g/mol
InChI Key: XWWSLWQUMNHERK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-amino-3-methyltetrahydrofuran-3-carboxylate is an organic compound with the molecular formula C10H19NO3. It is a derivative of tetrahydrofuran, a heterocyclic compound, and contains functional groups such as an amino group and a carboxylate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-3-methyltetrahydrofuran-3-carboxylate typically involves the protection of amino acids or other precursors with tert-butyl groups. One common method is the reaction of 4-amino-3-methyltetrahydrofuran-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This method enhances the efficiency and scalability of the synthesis, allowing for the production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-3-methyltetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl 4-amino-3-methyltetrahydrofuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-3-methyltetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing transformations that lead to the formation of biologically active products. The pathways involved in these reactions depend on the specific enzymes and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-amino-3-hydroxytetrahydrofuran-3-carboxylate
  • Tert-butyl 4-amino-3-methyltetrahydropyran-3-carboxylate
  • Tert-butyl 4-amino-3-methylcyclohexane-3-carboxylate

Uniqueness

Tert-butyl 4-amino-3-methyltetrahydrofuran-3-carboxylate is unique due to its specific combination of functional groups and its tetrahydrofuran ring structure. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

tert-butyl 4-amino-3-methyloxolane-3-carboxylate

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)10(4)6-13-5-7(10)11/h7H,5-6,11H2,1-4H3

InChI Key

XWWSLWQUMNHERK-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC1N)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.